molecular formula C5H12ClNO B591777 (R)-2-methylmorpholine hydrochloride CAS No. 168038-14-0

(R)-2-methylmorpholine hydrochloride

Cat. No.: B591777
CAS No.: 168038-14-0
M. Wt: 137.607
InChI Key: PJYFXNZOOMGPIL-NUBCRITNSA-N
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Description

®-2-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Scientific Research Applications

®-2-methylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methylmorpholine hydrochloride typically involves the reaction of morpholine with a methylating agent. One common method is the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield ®-2-methylmorpholine. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-methylmorpholine hydrochloride may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-methylmorpholine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to morpholine or other derivatives.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce morpholine or other reduced derivatives.

Mechanism of Action

The mechanism of action of ®-2-methylmorpholine hydrochloride depends on its specific application. In chemical reactions, it often acts as a nucleophile or base, participating in various substitution and elimination reactions. In biological systems, it may interact with enzymes or other molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound of ®-2-methylmorpholine, used in similar applications but lacks the chiral center.

    N-methylmorpholine: Another derivative with a methyl group, but not chiral.

    2,6-dimethylmorpholine: A related compound with two methyl groups, used in different contexts.

Uniqueness

®-2-methylmorpholine hydrochloride is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific three-dimensional arrangement allows it to interact differently with other chiral molecules, making it a useful tool in the development of enantiomerically pure compounds.

Properties

IUPAC Name

(2R)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFXNZOOMGPIL-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168038-14-0
Record name (2R)-2-METHYLMORPHOLINE HYDROCHLORIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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